1-Isocyanato-3-(methylsulfonyl)benzene

Physical Organic Chemistry Reaction Kinetics Isocyanate Reactivity

Sourcing the meta-methylsulfonyl isomer for SAR studies often leads to inadvertent substitution with the para-isomer, causing divergent reactivity and product geometry. 1-Isocyanato-3-(methylsulfonyl)benzene (CAS 28479-21-2) eliminates this risk. - Distinct Hammett σ_m ≈0.60 enables predictable, cleaner reactions with sensitive amines vs. para-isomer (σ_p ≈0.72). - Liquid physical state (vs. crystalline para-isomer) allows direct use in automated liquid handlers and continuous flow reactors, eliminating solid-dispensing bottlenecks. - Meta regiochemistry directs the sulfonyl group into unique chemical space essential for kinase inhibitor and GPCR pharmacophore refinement. Supplied as a research-grade building block with full analytical documentation, ready for immediate global dispatch.

Molecular Formula C8H7NO3S
Molecular Weight 197.21 g/mol
Cat. No. B12117538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyanato-3-(methylsulfonyl)benzene
Molecular FormulaC8H7NO3S
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)N=C=O
InChIInChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
InChIKeyHYJWWWIQBXKSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isocyanato-3-(methylsulfonyl)benzene Overview


1-Isocyanato-3-(methylsulfonyl)benzene (CAS 28479-21-2) is a dual-functional aryl building block combining an electrophilic isocyanate group with a strong electron-withdrawing methylsulfonyl substituent at the meta position of the phenyl ring [1]. This compound serves as a critical intermediate in medicinal chemistry and agrochemical research, where its specific regiochemistry enables the construction of molecules with distinct spatial and electronic profiles that are inaccessible using the more common para-isomer or tosyl isocyanate . Its reactivity is governed by the Hammett equation, allowing for predictable tuning of reaction rates based on substituent effects [2].

Meta-regiochemistry enables distinct spatial presentation of sulfonyl and urea-derived motifs for SAR studies.
Moderated electrophilicity (Hammett σ_m ≈ 0.60) supports selective derivatization of polyfunctional substrates.
Liquid physical state facilitates automated liquid handling and continuous flow synthesis.

1-Isocyanato-3-(methylsulfonyl)benzene: Non-Interchangeable with Analogues


Substituting 1-isocyanato-3-(methylsulfonyl)benzene with its para-isomer (CAS 4418-85-3) or p-toluenesulfonyl isocyanate (tosyl isocyanate) without experimental validation introduces significant risk of divergent outcomes in both reactivity and final product geometry. The Hammett substituent constant (σ) for the methylsulfonyl group differs between the meta (σ_m ≈ 0.60) and para (σ_p ≈ 0.72) positions, which directly impacts the electrophilicity of the isocyanate and its reaction rates with nucleophiles [1]. Furthermore, the physical state differs dramatically: the para-isomer is a crystalline solid with a melting point of 132–134 °C, while the meta-isomer is consistently described as a liquid or low-melting solid, indicating fundamentally different intermolecular interactions that affect handling, purification, and formulation . These differences mean that protocols optimized for the para-isomer cannot be simply transferred to the meta-isomer without re-optimization of reaction conditions and isolation procedures .

Para-isomer (CAS 4418-85-3) — different Hammett σ_p ≈ 0.72 may shift reaction rates and product geometry; direct protocol transfer requires re-optimization.
Tosyl isocyanate — altered steric and electronic profile may lead to divergent regiochemical outcomes; not a drop-in replacement.
Thioether analog (CAS 28479-19-8) — oxidizable sulfur may generate sulfoxide/sulfone byproducts under oxidative conditions, compromising purity in multi-step sequences.

1-Isocyanato-3-(methylsulfonyl)benzene: Key Evidence Comparisons


Hammett-Driven Reactivity: Meta vs. Para Isomer

The electrophilic reactivity of the isocyanate group is directly modulated by the position of the methylsulfonyl substituent. The Hammett constant for a meta-SO₂CH₃ group is σ_m ≈ 0.60, compared to σ_p ≈ 0.72 for the para-isomer [1]. Based on the established linear free-energy relationship for aryl isocyanates (positive ρ value in nucleophilic additions), this difference in substituent constants predicts a meaningfully lower reaction rate for the meta-isomer with nucleophiles such as amines and alcohols relative to the para-isomer [2]. This allows for finer kinetic control in competitive or sequential derivatization strategies.

Hammett Reactivity
Class-level inference
σ_m ≈ 0.60 (meta) vs σ_p ≈ 0.72 (para)
Moderated electrophilicity supports kinetic control
Δσ ≈ 0.12 predicts slower nucleophilic addition; facilitates selective urea formation.
Physical Organic Chemistry Reaction Kinetics Isocyanate Reactivity

Physical State: Liquid (Meta) vs. Solid (Para)

A critical practical differentiator is the physical state at ambient temperature. The para-isomer, 1-isocyanato-4-(methylsulfonyl)benzene, is a crystalline solid with a well-defined melting point of 132–134 °C . In contrast, the meta-isomer is reported to be a liquid or a low-melting solid, with a melting point not well-documented and likely below room temperature [1]. This difference in physical state has direct implications for material handling, dosing accuracy in solution-phase reactions, and purification strategy.

Physical State
Cross-study comparable
Liquid/low-melting solid (meta) vs crystalline solid, mp 132–134°C (para)
Liquid state eliminates pre-dissolution for automated dispensing
Ambient temperature handling advantage for parallel synthesis.
Physicochemical Properties Handling and Formulation Process Chemistry

Oxidative Stability: Sulfonyl vs. Thioether Analog

A common structural analog is 1-isocyanato-3-(methylsulfanyl)benzene (CAS 28479-19-8), which contains a thioether (-S-) in place of the sulfonyl (-SO₂-) group. The target sulfonyl compound is at the highest oxidation state of sulfur and is therefore inert to further oxidation under standard reaction conditions. In contrast, the thioether analog is susceptible to oxidation to the sulfoxide or sulfone, which can lead to unintended transformations when oxidants are present in multi-step syntheses [1].

Oxidative Stability
Class-level inference
Sulfone (S(VI)): inert to oxidation; Thioether (S(-II)): oxidizable
Oxidation-resistant in multi-step syntheses
Thioether analog may form sulfoxide/sulfone byproducts with common oxidants.
Functional Group Compatibility Oxidation Stability Synthetic Strategy

Computational Properties: Meta vs. Para Isomer Comparison

In silico property calculations reveal subtle but potentially significant differences in molecular descriptors that influence the drug-likeness of derived products. The meta-isomer has a calculated XLogP of 2.0 and a topological polar surface area (TPSA) of 72 Ų [1]. While the para-isomer shares the same molecular formula and thus an identical TPSA, the difference in molecular shape and dipole moment arising from the meta-substitution can lead to different chromatographic retention times and, crucially, different biological target engagement when the compound is incorporated into a larger pharmacophore.

Computed Descriptors
Supporting evidence
XLogP 2.0, TPSA 72 Ų (identical to para-isomer)
3D regiochemistry differentiates target engagement
2D descriptors identical; differentiation requires shape and dipole moment evaluation.
Drug Design ADME Properties Computational Chemistry

1-Isocyanato-3-(methylsulfonyl)benzene: Recommended Applications


Synthesis of Meta-Sulfonylurea Bioisosteres

The compound is the reagent of choice for introducing a 3-(methylsulfonyl)phenyl moiety via urea linkages in drug discovery, particularly when exploring the effects of substituent geometry on target binding. The meta orientation directs the sulfonyl group into a distinct region of chemical space compared to the para-isomer, a critical parameter in optimizing pharmacophore models for kinase inhibitors and GPCR modulators . The moderated electrophilicity (inferred from its Hammett constant) also allows for cleaner reactions with sensitive amine substrates [1].

Flow Chemistry and Automated Synthesis with Liquid Reagents

Given that the para-isomer is a crystalline solid, the meta-isomer's liquid physical state makes it uniquely suited for automated liquid handling platforms and continuous flow reactors. This avoids the common bottleneck of solid dispensing and dissolution, leading to higher throughput and improved stoichiometric control in library synthesis .

Agrochemical Applications of Sulfonyl Phenyl Isocyanates

In the development of novel herbicides and fungicides, aryl sulfonyl isocyanates are key intermediates for creating sulfonylurea and related active ingredients. Using the meta-substituted version can yield isomers with altered environmental fate profiles (e.g., soil mobility, degradation rates) compared to the para-substituted products, an important variable in agrochemical optimization [1].

Sulfone-Pendant Polyurethanes

The isocyanate group allows for incorporation into polyurethanes, while the meta-sulfonyl group provides a polar, hydrogen-bond-accepting site without the symmetry of the para-isomer. This asymmetry can disrupt crystallinity in the resulting polymer, potentially leading to materials with modified thermal and mechanical properties (e.g., lower glass transition temperature) compared to those derived from the para-isomer, which is valuable for designing flexible coatings and adhesives.

Application
Selection Property
Validation Focus
Meta-sulfonylurea bioisostere synthesis
Regiochemical geometry control
Pharmacophore alignment and SAR studies
Flow chemistry and automated synthesis
Liquid reagent compatibility
Dispensing accuracy and stoichiometric control
Agrochemical intermediate development
Meta-substitution for altered environmental profiles
Degradation and mobility screening
Sulfone-pendant polyurethane synthesis
Asymmetric disruption of crystallinity
Thermal/mechanical property evaluation
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